1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone
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Overview
Description
1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone is a complex organic compound featuring a thiazole ring system. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their aromatic properties and significant biological activities
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including enzymes and receptors . These interactions can lead to various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, they may inhibit or activate biochemical pathways, stimulate or block receptors, and undergo nucleophilic or electrophilic substitution .
Biochemical Pathways
They can activate or stop these pathways, leading to a range of biological effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its distribution and bioavailability . .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure and functional groups present in the thiazole compound .
Cellular Effects
Thiazoles have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thiazole ring or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: In chemistry, 1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its bioactive thiazole moiety. It is investigated for its antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its ability to inhibit certain enzymes and disrupt cellular processes, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.
Comparison with Similar Compounds
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.
Sulfathiazole: An antimicrobial agent with a thiazole ring, used to treat bacterial infections.
Ritonavir: An antiretroviral drug containing a thiazole moiety, used in the treatment of HIV/AIDS.
Uniqueness: 1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone is unique due to its specific functional groups and the arrangement of the thiazole rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-5-10(6(2)13)16-9(11-5)3-8-12-7(14)4-15-8/h4,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAZFXIJEGKWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=NC(=CS2)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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